molecular formula C16H22N2O5 B2854705 ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 52815-80-2

ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B2854705
CAS No.: 52815-80-2
M. Wt: 322.361
InChI Key: BPYHAHUNNXMBSI-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C16H23NO5. It contains various functional groups, including an ester, an amide, and a carbamate. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the N-tert-butoxycarbonyl (Boc) derivative.

    Formation of the Amide Bond: The protected amino acid is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Deprotection: The N-tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: TFA or oxalyl chloride in methanol.

    Substitution: Nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Hydrolysis: Produces 4-aminobenzoic acid and glycine derivatives.

    Deprotection: Yields the free amine derivative.

    Substitution: Forms substituted aromatic derivatives.

Scientific Research Applications

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be compared with other Boc-protected amino acid derivatives:

    Ethyl 4-{[N-(tert-butoxycarbonyl)alaninyl]amino}benzoate: Similar structure but with alanine instead of glycine.

    Ethyl 4-{[N-(tert-butoxycarbonyl)valinyl]amino}benzoate: Contains valine, offering different steric and electronic properties.

    Ethyl 4-{[N-(tert-butoxycarbonyl)leucinyl]amino}benzoate: Features leucine, providing unique hydrophobic interactions.

These compounds share the Boc protection strategy but differ in their amino acid components, leading to variations in reactivity and applications.

Biological Activity

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate (CAS Number: 52815-80-2) is a synthetic compound with a complex structure that includes functional groups such as esters, amides, and carbamates. This article delves into the biological activity of this compound, exploring its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 305.36 g/mol
  • Functional Groups : Includes an ester (ethyl), an amide (glycyl), and a tert-butoxycarbonyl (Boc) protective group.

This compound has shown potential in various biochemical studies:

  • Enzyme Interactions : Preliminary studies indicate that this compound can interact with different enzymes, potentially inhibiting or activating specific pathways. This interaction is crucial for understanding its role in metabolic processes.
  • Cellular Effects : The compound appears to influence cell function by modulating signaling pathways and gene expression. Research suggests that it may alter cellular metabolism, impacting growth and differentiation.

Molecular Mechanisms

The biological activity of this compound is believed to be mediated through several molecular mechanisms:

  • Binding Interactions : The compound likely binds to various biomolecules, leading to changes in enzyme activity and gene expression. This binding can result in either inhibition or activation of target proteins, which is essential for its therapeutic potential.
  • Metabolic Pathways : It is hypothesized that the compound interacts with metabolic enzymes, potentially affecting the levels of key metabolites. This interaction could alter metabolic flux within cells, contributing to its biological effects.

In Vitro Studies

In laboratory settings, this compound has been evaluated for its effects on cell lines:

  • Cell Proliferation : Studies have indicated that varying concentrations of the compound can either promote or inhibit cell proliferation depending on the dosage used. This suggests a dose-dependent response that could be harnessed for therapeutic applications.
  • Gene Expression : Analysis using quantitative PCR has shown that treatment with this compound alters the expression levels of genes involved in cell cycle regulation and apoptosis, indicating its potential as a modulator of cellular processes.

Animal Studies

Preliminary animal model studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound:

  • Dosage Effects : The biological response varied significantly with dosage; lower doses tended to promote beneficial effects such as enhanced recovery from injury, while higher doses raised concerns about toxicity.
  • Metabolic Impact : In vivo studies have shown alterations in metabolic markers following administration of the compound, suggesting it may influence energy metabolism and lipid profiles in animals.

Applications in Research and Medicine

This compound holds promise in several fields:

  • Medicinal Chemistry : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents aimed at specific diseases, particularly those involving metabolic dysregulation.
  • Biochemical Research : The compound is useful in studying enzyme-substrate interactions and protein modifications, providing insights into fundamental biological processes .

Properties

IUPAC Name

ethyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-6-8-12(9-7-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHAHUNNXMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.